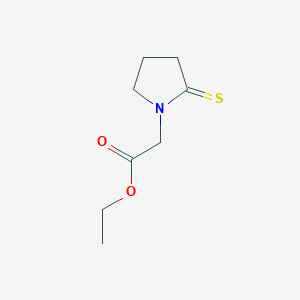
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a unique structure that includes a pyrrolidine ring with a sulfanylidenyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate typically involves the reaction of ethyl acetate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. Common reagents include sulfur-containing compounds to introduce the sulfanylidenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors ensure consistent reaction conditions and high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency.
化学反应分析
Types of Reactions
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its constituent carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Conversion to corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary or secondary alcohols.
Substitution: Amides, thioesters, or other substituted esters.
科学研究应用
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
作用机制
The exact mechanism of action of ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The sulfanylidenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: An ester with a pineapple-like odor, used in food flavorings.
属性
CAS 编号 |
61516-74-3 |
|---|---|
分子式 |
C8H13NO2S |
分子量 |
187.26 g/mol |
IUPAC 名称 |
ethyl 2-(2-sulfanylidenepyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C8H13NO2S/c1-2-11-8(10)6-9-5-3-4-7(9)12/h2-6H2,1H3 |
InChI 键 |
BJOIBNSBDWUOHH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1CCCC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
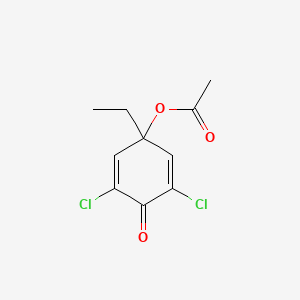
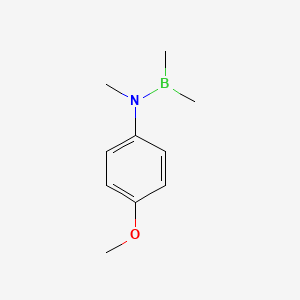
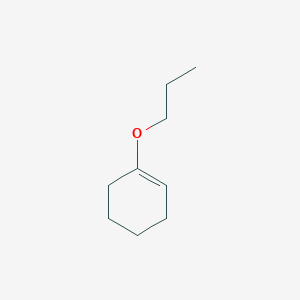
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
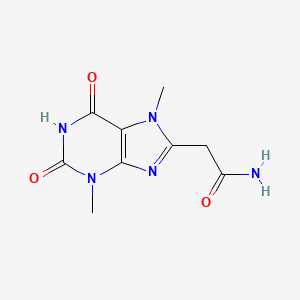
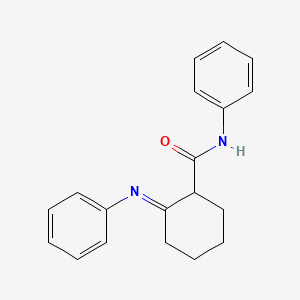

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
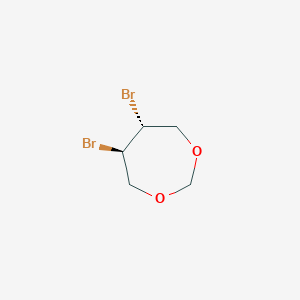
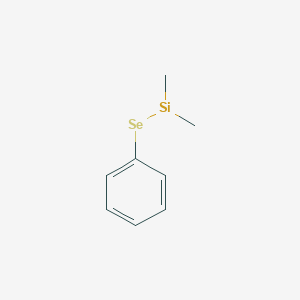
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
